molecular formula C19H13Cl2F3N2O3 B2456098 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-95-2

3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2456098
CAS No.: 321429-95-2
M. Wt: 445.22
InChI Key: HXWMDOHIDHFTAG-MYYYXRDXSA-N
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Description

The compound 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex molecule notable for its structural intricacies and diverse applications. This compound comprises several functional groups, including a dichloroacetyl moiety, an oxime, and a trifluoromethylbenzyl group, making it a molecule of significant interest in various scientific disciplines.

Properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMDOHIDHFTAG-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step processes starting from readily available precursors. Key steps often include:

  • Formation of the indole core.

  • Introduction of the methyl and benzyl groups.

  • Addition of the oxime functionality.

  • Attachment of the dichloroacetyl group.

Industrial Production Methods: : Industrial synthesis may employ optimized catalytic pathways and continuous flow chemistry to enhance yield and efficiency. Strict control over reaction parameters such as temperature, solvent, and time is essential to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the indole nitrogen or other susceptible sites.

  • Reduction: : Reduction can convert the oxime to an amine.

  • Substitution: : Various substitution reactions can modify the benzyl or indole rings.

Common Reagents and Conditions

  • Oxidation: : Agents such as peracids or chromium-based reagents.

  • Reduction: : Hydrogenation or metal hydrides like sodium borohydride.

  • Substitution: : Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation: : Oxidized derivatives with altered functional groups.

  • Reduction: : Aminated products from oxime reduction.

  • Substitution: : Substituted derivatives with modified aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic frameworks and heterocyclic compounds.

Biology

  • Employed in studying enzyme inhibition due to its unique structure and reactive groups.

Medicine

  • Investigated as a potential therapeutic agent for its biological activity.

Industry

  • Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl group enhances binding affinity through hydrophobic interactions.

Pathways Involved: : The biochemical pathways impacted depend on the specific biological target. For instance, inhibition of a key enzyme could disrupt metabolic or signaling pathways crucial for cellular functions.

Comparison with Similar Compounds

Unique Features

  • The presence of the trifluoromethyl group imparts unique electronic properties and stability.

  • The dichloroacetyl and oxime functionalities provide distinctive reactivity profiles.

Similar Compounds

  • 3-(Trifluoromethyl)phenyl indoles: : Share the trifluoromethylbenzyl moiety but differ in other substituents.

  • Oxime-based indoles: : Similar reactive groups but vary in additional functional groups.

  • Dichloroacetyl derivatives: : Different core structures but share the dichloroacetyl group.

Each of these compounds offers unique advantages and disadvantages in various applications, emphasizing the distinctive characteristics and potential of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one.

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Biological Activity

The compound 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one , often referred to as a derivative of indolin-2-one, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19H14ClF3N2O3
  • Molecular Weight : 392.77 g/mol
  • CAS Number : Not specified in the search results.

The compound features a dichloroacetyl group, which is known for enhancing the cytotoxic properties of various therapeutic agents. The presence of trifluoromethyl groups is also significant, as these can influence the pharmacokinetics and biological interactions of the compound.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Cytotoxicity : Indolin derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds induce cell cycle arrest and apoptosis in cancer cells through pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation .
  • Antiangiogenic Activity : The compound may inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) signaling pathways. This is crucial in tumor growth inhibition as it restricts the supply of nutrients and oxygen to tumors .
  • Selectivity for Bcl-2 Protein : Some studies suggest that these compounds can selectively inhibit Bcl-2 over-expressing cells, which are often resistant to conventional therapies. This selectivity enhances their potential as targeted cancer therapies .

In Vitro Studies

In vitro studies have reported the following findings regarding the biological activity of related indolin derivatives:

CompoundIC50 (µM)TargetEffect
Z24 (similar structure)24.4 (VEGF), 17.99 (bFGF)ECV-304 carcinoma cellsInhibition of proliferation
Z2411.9 (Bcl-2 over-expressing HeLa), 24.8 (wild-type HeLa)HeLa cellsSelective cytotoxicity

These results indicate that the compound has a favorable profile for inhibiting tumor cell proliferation and angiogenesis.

In Vivo Studies

In vivo studies using mouse models have shown:

  • Tumor Growth Inhibition : Z24 demonstrated a maximum growth inhibitory rate of 56.1% at a dosage of 80 mg/kg/day against S180 mouse sarcoma cells.
  • Angiogenesis Inhibition : Effective at a dosage of 50 mg/kg/day in subcutaneous Matrigel plug models .

Case Studies

Several case studies highlight the therapeutic potential of indolin derivatives:

  • Case Study on Antitumor Activity : A study involving Z24 showed significant antitumor activity against xenograft models, indicating its potential for clinical applications in cancer treatment.
  • Antiangiogenic Effects : Research involving chicken chorioallantoic membrane assays demonstrated that Z24 inhibited angiogenesis effectively, supporting its use as an antiangiogenic agent in therapeutic strategies against tumors .

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

  • IR spectroscopy : Identify functional groups such as the dichloroacetyl carbonyl (C=O, ~1750 cm⁻¹), imine (C=N, ~1615 cm⁻¹), and aromatic C-H stretches (3100–3000 cm⁻¹). Compare with reference spectra from structurally similar indole derivatives .
  • NMR spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm spatial arrangements. For example, the trifluoromethylbenzyl group’s protons appear as distinct aromatic signals (δ 6.9–7.6 ppm in DMSO-d6), while the oxime proton may resonate near δ 11.0 ppm .
  • Elemental analysis : Validate purity by matching experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .

Basic: What are optimal synthetic routes and reaction conditions for this compound?

Answer:

  • Stepwise synthesis :
    • Indole core formation : Use cyclization reactions (e.g., Fischer indole synthesis) under acidic conditions (pH 4–6) at 80–100°C .
    • Trifluoromethylbenzyl introduction : Employ nucleophilic substitution with 3-(trifluoromethyl)benzyl bromide in anhydrous DMF at 0–5°C to minimize side reactions .
    • Oxime formation : React the intermediate with 2,2-dichloroacetyl chloride in THF under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane) .
  • Yield optimization : Monitor pH and temperature rigorously; deviations >5°C reduce yields by 15–20% .

Advanced: How can computational methods elucidate the compound’s electronic environment and reactivity?

Answer:

  • DFT calculations : Model the electron-withdrawing effects of the trifluoromethyl and dichloroacetyl groups on the indole core. Software like Gaussian or ORCA can predict charge distribution and frontier molecular orbitals .
  • Reactivity prediction : Simulate nucleophilic attack sites using Molecular Operating Environment (MOE). The oxime group is likely reactive toward electrophiles (e.g., aldehydes in condensation reactions) .

Advanced: How to design binding studies for biological target interaction?

Answer:

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s aromatic and trifluoromethyl groups .
  • Experimental techniques :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics (Kd_d) using immobilized protein targets .
    • Molecular docking : Use AutoDock Vina to predict binding poses. Compare results with mutagenesis studies to validate critical residues .

Advanced: How to resolve contradictions in reported spectroscopic data or synthetic yields?

Answer:

  • Reproducibility checks : Replicate experiments under identical conditions (e.g., solvent purity, inert atmosphere). For example, 1H^1H NMR shifts in DMSO-d6 vs. CDCl3 may vary due to solvent effects .
  • Controlled variable analysis : Isolate factors like reaction time (e.g., extended stirring reduces oxime hydrolysis) or purification methods (HPLC vs. column chromatography) .

Advanced: What strategies are effective for synthesizing derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Functional group modifications :
    • Replace the trifluoromethylbenzyl group with other electron-deficient aryl moieties (e.g., nitrobenzyl) via Buchwald-Hartwig coupling .
    • Substitute the dichloroacetyl group with bromoacetyl for halogen exchange reactions .
  • Condition screening : Test Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) under microwave irradiation (100°C, 20 min) to accelerate reaction rates .

Basic: How to assess the compound’s stability under storage and experimental conditions?

Answer:

  • Accelerated degradation studies :
    • Thermal stability : Store at 4°C in amber vials; monitor decomposition via HPLC over 30 days. Degradation >5% indicates need for stabilizers (e.g., BHT) .
    • Light sensitivity : Expose to UV light (254 nm) for 24 hours; track changes in NMR spectra (e.g., oxime-to-ketone conversion) .

Advanced: What mechanistic insights guide the compound’s reactivity in catalytic cycles?

Answer:

  • Catalytic applications : Study palladium-mediated C–H activation using Pd(OAc)2_2/ligand systems. The indole nitrogen may coordinate Pd, facilitating aryl coupling .
  • Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to track intermediate formation (e.g., Pd–indole complexes) at millisecond resolution .

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